molecular formula C27H29N5O2 B2757589 N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1203090-46-3

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2757589
CAS No.: 1203090-46-3
M. Wt: 455.562
InChI Key: AJWHXESSPMBNQO-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H29N5O2 and its molecular weight is 455.562. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine is a precursor to serotonin , a neurotransmitter that plays a crucial role in mood regulation and other neurological processes. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 , which are involved in the synthesis of prostaglandins and thromboxanes, key players in inflammation and pain.

Mode of Action

The mode of action of this compound can be inferred from its precursors. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine, on the other hand, is involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those of its precursors. Naproxen’s inhibition of COX enzymes disrupts the conversion of arachidonic acid to prostaglandin G, the first step in the synthesis of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses, including inflammation and pain. Tryptamine’s role in the synthesis of serotonin suggests it may affect pathways related to mood regulation and other neurological processes .

Result of Action

Given its precursors, it may have anti-inflammatory effects due to naproxen’s action and potentially neurological effects due to tryptamine’s role in serotonin synthesis .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2/c1-34-22-10-8-19(9-11-22)24-12-13-26(31-30-24)32-16-4-5-21(18-32)27(33)28-15-14-20-17-29-25-7-3-2-6-23(20)25/h2-3,6-13,17,21,29H,4-5,14-16,18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWHXESSPMBNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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